2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
“2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and more .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of this compound is C12H13N3O3S . It has an average mass of 279.315 Da and a monoisotopic mass of 279.067749 Da .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
Photophysical Properties and Synthesis
A study conducted by Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes to determine their photophysical properties. The research highlighted the derivatives' excellent photophysical characteristics, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), indicating potential applications in fluorescence imaging and molecular probes (Kan Zhang et al., 2017).
Anticancer Activity
Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. The compounds were tested against four cancer cell lines, showing moderate to excellent anticancer activity, suggesting their potential as therapeutic agents against various cancers (B. Ravinaik et al., 2021).
Nematocidal Activity
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. The study found that certain compounds exhibited significant activity against Bursaphelenchus xylophilus, highlighting the potential for developing new nematicides (Dan Liu et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to interact with a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Related compounds have shown to exhibit various effects on cells . For instance, some 1,3,4-thiadiazole derivatives have been found to induce cell cycle progression through G1 into S phase in cells .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown significant therapeutic potential in animal models .
Metabolic Pathways
Similar compounds have been found to disrupt processes related to DNA replication, inhibiting replication of both bacterial and cancer cells .
Transport and Distribution
Related compounds have been found to be more lipophilic in nature and should cross the blood–brain barrier .
Subcellular Localization
properties
IUPAC Name |
2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-10-6-9-12(14(13)23-2)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYSXQOAGLWTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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